molecular formula C7H9F7O B3043525 5,5,6,6,7,7,7-Heptafluoroheptan-1-ol CAS No. 883543-64-4

5,5,6,6,7,7,7-Heptafluoroheptan-1-ol

Cat. No.: B3043525
CAS No.: 883543-64-4
M. Wt: 242.13 g/mol
InChI Key: ZATDVKHJLFLLDD-UHFFFAOYSA-N
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Description

5,5,6,6,7,7,7-Heptafluoroheptan-1-ol: is a fluorinated alcohol with the molecular formula C7H9F7O . This compound is characterized by the presence of seven fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,6,6,7,7,7-Heptafluoroheptan-1-ol typically involves the fluorination of heptanol derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,5,6,6,7,7,7-Heptafluoroheptan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various fluorinated hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like or are employed for substitution reactions.

Major Products:

    Oxidation: Formation of fluorinated ketones or carboxylic acids.

    Reduction: Formation of fluorinated alkanes.

    Substitution: Formation of various fluorinated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: 5,5,6,6,7,7,7-Heptafluoroheptan-1-ol is used as a building block in the synthesis of complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the effects of fluorinated molecules on biological systems. It is also used in the development of fluorinated pharmaceuticals.

Medicine: The compound’s stability and reactivity make it a potential candidate for drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.

Industry: this compound is used in the production of specialty chemicals, surfactants, and coatings. Its fluorinated nature imparts unique properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 5,5,6,6,7,7,7-Heptafluoroheptan-1-ol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its binding affinity to specific targets, making it effective in various applications. The pathways involved include modulation of enzyme activity and interaction with cellular membranes.

Comparison with Similar Compounds

  • 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol
  • 3,3,4,4,5,5,6,6,7,7,7-Undecafluoro-1-heptanol

Comparison: 5,5,6,6,7,7,7-Heptafluoroheptan-1-ol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. The presence of seven fluorine atoms provides a unique hydrophobic character and enhances its chemical resistance.

Properties

IUPAC Name

5,5,6,6,7,7,7-heptafluoroheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F7O/c8-5(9,3-1-2-4-15)6(10,11)7(12,13)14/h15H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATDVKHJLFLLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895175
Record name 5,5,6,6,7,7,7-Heptafluoroheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883543-64-4
Record name 5,5,6,6,7,7,7-Heptafluoroheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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